Propofol dimer impurity
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Overview
Description
Propofol dimer impurity is a byproduct formed during the synthesis of propofol, a widely used intravenous anesthetic agent. . The dimer impurity, although not the primary product, is significant in the context of pharmaceutical purity and safety.
Preparation Methods
The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol using propylene gas in the presence of Lewis acid catalysts . This process can produce several impurities, including the propofol dimer impurity. Another synthetic route employs 2-(1-methylethyl)phenol as the starting material . Industrial production methods focus on refining crude propofol to obtain medicinal-grade propofol, during which the dimer impurity might be formed and subsequently removed.
Chemical Reactions Analysis
Propofol dimer impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.
Scientific Research Applications
Propofol dimer impurity, like other related impurities, is studied to understand the stability and degradation pathways of propofol . This knowledge is crucial for ensuring the safety and efficacy of propofol as a pharmaceutical product. In the field of analytical chemistry, the impurity serves as a reference standard for the development and validation of analytical methods . In biological research, studying the impurity helps in understanding the metabolic pathways and potential toxicological effects of propofol and its byproducts .
Mechanism of Action
The mechanism of action of propofol dimer impurity is not as well-studied as that of propofol itself. it is believed that the impurity, like propofol, may interact with the γ-aminobutyric acid (GABA) receptor, potentiating the inhibitory effects of GABA . This interaction could contribute to the sedative and anesthetic properties observed with propofol.
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione |
InChI |
InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3 |
InChI Key |
BJMZWGFLSUKBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2 |
Origin of Product |
United States |
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